Magnesium creatine
CAS No.: 290357-35-6
Cat. No.: VC17041556
Molecular Formula: C8H16MgN6O4
Molecular Weight: 284.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 290357-35-6 |
---|---|
Molecular Formula | C8H16MgN6O4 |
Molecular Weight | 284.56 g/mol |
IUPAC Name | magnesium;2-[carbamimidoyl(methyl)amino]acetate |
Standard InChI | InChI=1S/2C4H9N3O2.Mg/c2*1-7(4(5)6)2-3(8)9;/h2*2H2,1H3,(H3,5,6)(H,8,9);/q;;+2/p-2 |
Standard InChI Key | SFCXZJXAXDZIGW-UHFFFAOYSA-L |
Canonical SMILES | CN(CC(=O)[O-])C(=N)N.CN(CC(=O)[O-])C(=N)N.[Mg+2] |
Introduction
Chemical Composition and Structural Characteristics of Magnesium Creatine
Magnesium creatine refers to a molecular complex where creatine is bound to magnesium, typically through chelation or adsorption processes. This binding modifies the dissolution and absorption profiles of creatine, addressing limitations associated with conventional creatine monohydrate. The European patent EP3338802A1 describes a biphasic creatine formulation comprising a fast-release component (creatine monohydrate) and a slow-release component (creatine supported on magnesium hydroxide) . In this configuration, magnesium hydroxide acts as a carrier, forming weak hydrogen bonds with creatine to delay its release in the intestinal tract . The slow-release component contains 20–40% magnesium hydroxide by weight, with a particle size distribution of 1–150 µm .
The chelated form, marketed as Creatine Magnapower®, involves a fully reacted magnesium-creatine complex patented by Albion Labs. This formulation claims enhanced protection from digestive degradation, ensuring higher intracellular availability of creatine . Structural analyses indicate that magnesium’s presence stabilizes the creatine molecule, reducing conversion to creatinine—a common issue with unbound creatine supplements .
Pharmacokinetic Profile and Release Mechanisms
Magnesium creatine’s pharmacokinetics are characterized by biphasic release kinetics, as detailed in EP3338802A1. The fast-release component elevates plasma creatine concentrations to 0.30–0.70 mmol/L within 30 minutes, sustaining this range for approximately three hours . Concurrently, the slow-release component begins releasing creatine after three hours, maintaining therapeutic levels for an additional 5–6 hours . This prolonged release is achieved through micronization and stabilization processes that modulate particle collision energies and surface interactions .
Table 1: Comparative Release Profiles of Magnesium Creatine Components
Component | Release Onset | Peak Plasma Concentration | Duration | Creatine Release (%) |
---|---|---|---|---|
Fast-Release | 0–30 min | 0.70 mmol/L | 3 hours | 70–100% (50 min) |
Slow-Release | 3–6 hours | 0.30–0.70 mmol/L | 5–6 hours | 40–80% (120 min) |
The slow-release mechanism relies on magnesium hydroxide’s alkaline properties, which delay dissolution in the acidic gastric environment. This pH-dependent release ensures creatine reaches the intestines intact, where absorption occurs via sodium-dependent transporters .
Clinical Efficacy in Athletic Performance
A 16-week randomized controlled trial evaluated magnesium creatine chelate (MgCr-C) in elite soccer players . Participants receiving 5,500 mg/day (0.07 g/kg/d) exhibited significant improvements in Repeated Sprint Ability Test (RAST) metrics compared to placebo:
Table 2: RAST Performance Outcomes After 16-Week Supplementation
Parameter | Supplemented Group (SG) | Placebo Group (PG) | p-value |
---|---|---|---|
Total Time (TT) | ↓ 12.4% | ↔ | <0.01 |
Average Power (AP) | ↑ 15.8% | ↔ | <0.01 |
Max Power (MP) | ↑ 18.2% | ↔ | <0.01 |
Post-RAST Lactate | ↑ 22.5% | ↔ | <0.05 |
Mechanisms of Action: Synergy Between Magnesium and Creatine
The efficacy of magnesium creatine stems from the synergistic roles of its constituents:
-
ATP Resynthesis: Creatine phosphate donates phosphate groups to ADP, regenerating ATP during high-intensity exercise. Magnesium acts as a cofactor for kinases involved in this process, enhancing the rate of ATP synthesis .
-
Cell Volumization: Creatine increases intracellular water content, stimulating protein synthesis. Magnesium mitigates osmotic stress by regulating ion channels, reducing bloating and fluid retention .
-
Antioxidant Effects: Magnesium stabilizes mitochondrial membranes, while creatine scavenges reactive oxygen species generated during exercise .
Table 3: Metabolic Roles of Magnesium and Creatine
Nutrient | Primary Function | Synergistic Effect with Partner Nutrient |
---|---|---|
Creatine | ATP regeneration, cell volumization | Enhanced ATP synthesis via magnesium-dependent enzymes |
Magnesium | Cofactor for ATPases, antioxidant support | Stabilizes creatine, reduces oxidative stress |
Industrial Applications and Product Formulations
Commercial magnesium creatine products, such as SNS Magnesium Creatine Chelate, emphasize versatility across training cycles. Key features include:
-
No Loading Phase: Unlike creatine monohydrate, which requires a 20 g/day loading dose, magnesium chelates achieve saturation at 2.5–5 g/day due to higher bioavailability .
-
Gut Stability: The chelated structure resists degradation by stomach acid, allowing 95% of ingested creatine to reach muscle tissue .
-
Dosing Flexibility: Users can adjust intake between 2.5 g (maintenance) and 5 g (performance phases) without gastrointestinal distress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume